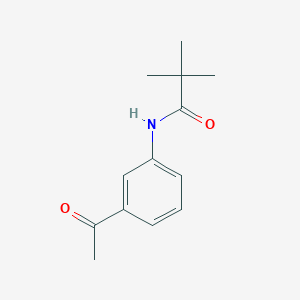

N-(3-acetylphenyl)-2,2-dimethylpropanamide

説明

N-(3-acetylphenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.284. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Spectrophotometric Analysis

N-(3-acetylphenyl)-2,2-dimethylpropanamide is used in spectrophotometric analysis. It can form a stable complex with Fe(III) in the presence of surfactants, which allows for its direct determination in aqueous solutions. This method is noted for its simplicity and reliability Shu, 2011.

Catalytic Pyrolysis

This compound is employed in catalytic pyrolysis processes. It's synthesized using similar compounds as raw materials, with various catalysts to achieve optimal yields. Such processes are significant in the fine chemicals industry and have applications in petroleum recovery and the modification of fibers and plastics Zhong-wei, 2008.

Anti-Melanoma Activity

In medical research, particularly in cancer treatment, analogues of this compound have been synthesized and assessed for anti-melanoma activity. These analogues have shown significant cytotoxicity against various melanoma cell lines, suggesting potential therapeutic applications Lant et al., 2001.

Organic Synthesis

The compound is also involved in the synthesis of various organic chemicals. It serves as a building block in the production of different chemicals, highlighting its versatility in organic chemistry Chen Guangwen, 2009.

Antibacterial and Antimycotic Activity

Compounds containing the 4-acetylphenyl fragment of this compound have been synthesized and tested for their antibacterial and antifungal activities. This application is crucial in the development of new antimicrobial agents Baranovskyi et al., 2018.

Crystal Structure Analysis

Studies on the crystal structure of this compound derivatives have been conducted, providing insights into molecular interactions and hydrogen bonding patterns. Such research is essential for understanding the compound's properties and potential applications Kant et al., 2014.

Metal Extraction and Ion Exchange

The compound and its derivatives are used in metal extraction processes, particularly in the extraction of Uranium(VI) and Neptunium. This has applications in nuclear fuel reprocessing and waste management Ban et al., 2016.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as oximes and hydrazones, have been found to react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s worth noting that indole derivatives, which share structural similarities with the compound , have been found to affect a wide range of biological activities .

Pharmacokinetics

A compound with a similar structure was found to have high gi absorption and was bbb permeant . The compound also had a Log Kp (skin permeation) of -6.9 cm/s and a lipophilicity Log Po/w (iLOGP) of 1.97 .

Result of Action

Compounds with similar structures have been found to exhibit significant biological activities .

将来の方向性

特性

IUPAC Name |

N-(3-acetylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)10-6-5-7-11(8-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJNODJQTIHMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)

![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)